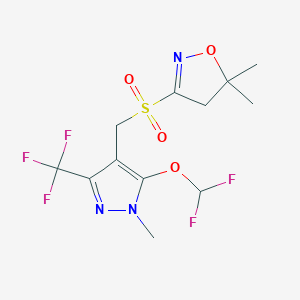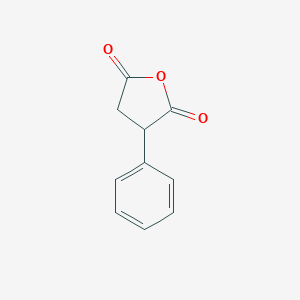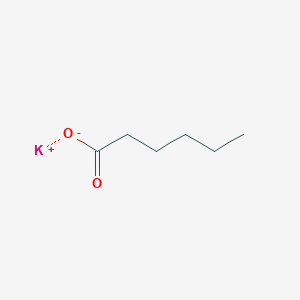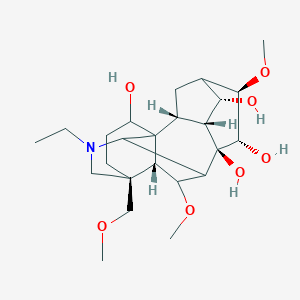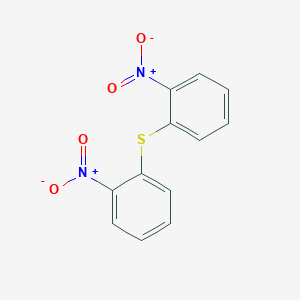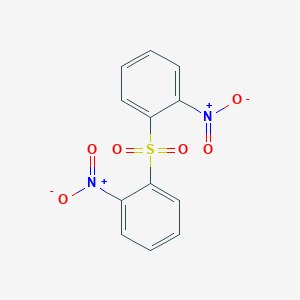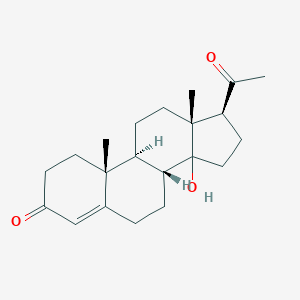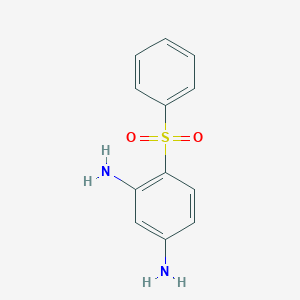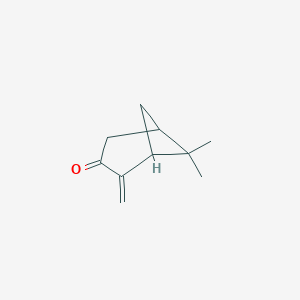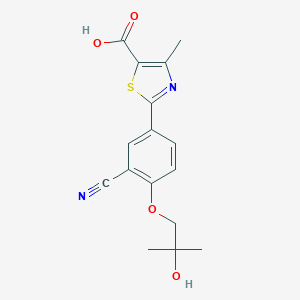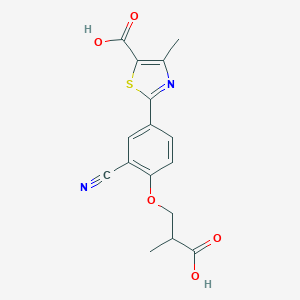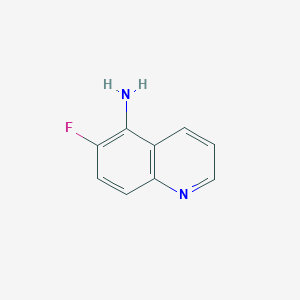
6-Fluoroquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroquinolin-5-amine (6-FQA) is an important chemical compound belonging to the class of quinolines, which are derivatives of pyridine. 6-FQA is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various compounds, such as drugs and dyes, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
6-Fluoroquinolin-5-amine, specifically in the form of Fluorine-18 labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), has been explored as a radiopharmaceutical. This compound is used in positron emission tomography (PET) radiopharmaceuticals for detecting human neurofibrillary tangles, which consist of aggregated tau protein, a hallmark of Alzheimer's disease. The synthesis of [18 F]MK-6240 is automated and validated for human use under Current Good Manufacturing Practices, making it applicable for widespread clinical research use (Collier et al., 2017).
Another study characterized the plasma kinetics, brain uptake, and preliminary quantitative analysis of [18 F]MK-6240 in subjects with Alzheimer's disease, mild cognitive impairment, and healthy elderly individuals. This study underlined the tracer's high selectivity and potential for application in longitudinal studies of neurofibrillary tangles in Alzheimer's disease (Lohith et al., 2018).
Biomedical Analysis
This compound derivatives have been used in biomedical analysis. For instance, 6-methoxy-4-quinolone (6-MOQ) is a novel fluorophore derived from this class, exhibiting strong fluorescence in a wide pH range, making it ideal for biomedical analysis. Its stable fluorescence under various conditions including changes in pH, light, and heat, positions it as a valuable fluorescent labeling reagent (Hirano et al., 2004).
Fluorescent Pre-chromatographic Derivatization
Quinoline derivatives, including this compound, are used in fluorescent pre-chromatographic derivatization for liquid chromatographic analyses of various compounds. For example, phanquinone, a fluorogenic labeling reagent, demonstrates this application in quality control of dosage forms (Gatti et al., 2002).
Fluorogenic Reagent in Capillary Electrophoresis
The fluorogenic reagent 5-furoylquinoline-3-carboxaldehyde (FQ) has been used to derivatize biogenic amines and amino acids in brain mixtures, highlighting another biomedical application. This reagent enables the resolution of these compounds based on micellar electrokinetic chromatography and laser-induced fluorescence, demonstrating its utility in the quantification of neurotransmitters (Chen et al., 2001).
Synthesis of Novel Herbicides
This compound has been involved in the synthesis of novel fluoropicolinate herbicides. Cascade cyclization of fluoroalkyl alkynylimines with primary amines has enabled the synthesis of 4-amino-5-fluoropicolinates, useful in the development of potential herbicides (Johnson et al., 2015).
Antimicrobial Activity
Synthesis and study of fluorobenzoic acid amides based on morpholine and derivatives of this compound have revealed antimicrobial properties. These compounds exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria, demonstrating their potential in antimicrobial applications (Issayeva et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of 6-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by inhibiting the function of these enzymes. It forms a ternary complex with the DNA molecule and the enzymes, blocking bacterial DNA supercoiling . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Pharmacokinetics
They are usually well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of metal ions can lead to the formation of complexes with fluoroquinolones, which may alter their activity .
Análisis Bioquímico
Biochemical Properties
It is known that quinolines, the family to which 6-Fluoroquinolin-5-amine belongs, interact with various enzymes and proteins
Cellular Effects
It is known that fluoroquinolones, a related group of compounds, can influence cell function by inhibiting bacterial DNA-gyrase, which affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoroquinolones, a related group of compounds, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase . This inhibition can lead to changes in gene expression and can affect the activity of various enzymes.
Propiedades
IUPAC Name |
6-fluoroquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQDABLIKHWLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311399 |
Source


|
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251032-63-9 |
Source


|
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinamine, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


